Approximately Twofold Greater Aiolos and Ikaros Degradation vs. Lenalidomide in Both ABC and GCB DLBCL Cell Lines at 10 µM
In a direct head-to-head comparison in WSU-DLCL2 (GCB-DLBCL) and TMD8 (ABC-DLBCL) cell lines, avadomide (CC-122) at 10 µM for 12 hours achieved substantially greater degradation of both Aiolos and Ikaros than lenalidomide at the same concentration and duration. In WSU-DLCL2 cells, avadomide degraded Aiolos/Ikaros by 78–80%, whereas lenalidomide achieved only 33–43% degradation. In TMD8 cells, avadomide achieved 52–70% degradation compared with 23–31% for lenalidomide [1]. This ~2-fold difference in degradation efficiency is accompanied by a qualitative difference in interferon-stimulated gene (ISG) induction: avadomide increased IFIT3 and DDX58 protein abundance by 5- to 15-fold in GCB-DLBCL cells, while lenalidomide produced no detectable increase [1].
| Evidence Dimension | Aiolos and Ikaros protein degradation at 10 µM, 12 hours (% protein remaining vs. DMSO control) |
|---|---|
| Target Compound Data | Aiolos/Ikaros degradation: 78–80% (WSU-DLCL2, GCB); 52–70% (TMD8, ABC) |
| Comparator Or Baseline | Lenalidomide: 33–43% degradation (WSU-DLCL2); 23–31% degradation (TMD8) |
| Quantified Difference | Avadomide achieves 1.7- to 2.4-fold greater degradation of Aiolos/Ikaros than lenalidomide; ISG protein induction 5- to 15-fold by avadomide vs. undetectable for lenalidomide in GCB cells |
| Conditions | WSU-DLCL2 (GCB-DLBCL) and TMD8 (ABC-DLBCL) cell lines; 10 µM compound; 12-hour treatment; immunoblot analysis; n=3 independent experiments |
Why This Matters
Greater degradation efficiency at equimolar doses directly translates to more potent antilymphoma activity, making avadomide the preferred CRBN modulator for experimental systems where maximal IKZF1/3 depletion is required, particularly in GCB-DLBCL models.
- [1] Hagner PR, Man HW, Fontanillo C, et al. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL. Blood. 2015;126(6):779-789. doi:10.1182/blood-2015-02-628669 (Figure 5C; Results section: Differential activities of CC-122 and lenalidomide in DLBCL) View Source
